molecular formula C9H9Cl2N5 B2767934 N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-21-3

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Cat. No.: B2767934
CAS No.: 338417-21-3
M. Wt: 258.11
InChI Key: WBZQTKUAJZBNIN-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves the reaction of 2,4-dichlorophenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetraazole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,4-difluorophenyl)urea
  • N-[1-(2,4-dichlorophenyl)ethyl]cyclopropanamine

Uniqueness

N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl group and the tetraazole ring enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZQTKUAJZBNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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